Ac-WEHD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGOLAGPKZGIKJ-DZUOILHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37F3N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Understanding Ac-WEHD-AFC Fluorescence for Pyroptosis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the fluorogenic substrate Ac-WEHD-AFC and its application in the study of pyroptosis, a lytic, pro-inflammatory form of programmed cell death. We will explore the underlying signaling pathways, the mechanism of the fluorescent probe, and detailed protocols for its use in quantifying caspase activity.
The Central Role of Inflammatory Caspases in Pyroptosis
Pyroptosis is a critical innate immune defense mechanism against pathogens and is also implicated in various inflammatory diseases. Its execution hinges on the activation of a specific class of cysteine proteases known as inflammatory caspases. The process is primarily driven by two major signaling pathways: the canonical and non-canonical inflammasome pathways.
1. The Canonical Inflammasome Pathway
This pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by cytosolic pattern recognition receptors (PRRs).[1][2] This recognition event triggers the assembly of a multi-protein complex called the inflammasome.[2][3] Inflammasome sensors like NLRP3, NLRC4, and AIM2 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[1][3][4] This proximity induces the autocatalytic cleavage and activation of caspase-1.[3]
Activated caspase-1 has two primary functions:
-
Cytokine Maturation: It cleaves the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms.[3][4][5]
-
Pyroptosis Execution: It cleaves the effector protein Gasdermin D (GSDMD).[1][5][6] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores.[1][3][6] These pores disrupt the cell's osmotic balance, leading to swelling, lysis, and the release of mature cytokines and other cellular contents, thereby propagating the inflammatory response.[2][3]
2. The Non-Canonical Inflammasome Pathway
This pathway is specifically triggered by the detection of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[2][6][7] Unlike the canonical pathway, this mechanism does not require an upstream inflammasome sensor complex. Instead, the CARD domain of human caspases-4 and -5 (or caspase-11 in mice) directly binds to cytosolic LPS.[1][6][7] This binding event induces oligomerization and activation of these caspases.[2]
Activated caspase-4 and -5 directly cleave GSDMD to initiate pyroptosis in the same manner as caspase-1.[7][8] While they do not efficiently process pro-IL-1β and pro-IL-18, the GSDMD pores they create cause a potassium efflux, which can secondarily activate the NLRP3 inflammasome, leading to caspase-1 activation and subsequent cytokine maturation.[1][8]
This compound: A Tool for Quantifying Pyroptosis
Mechanism of Action
This compound is a fluorogenic substrate designed to measure the activity of inflammatory caspases. It consists of a four-amino-acid peptide sequence, Trp-Glu-His-Asp (WEHD), which is a preferred recognition motif for caspase-1, -4, and -5.[5][9] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact, conjugated state, the AFC molecule is non-fluorescent. When an active inflammatory caspase recognizes and cleaves the peptide sequence at the aspartate residue, free AFC is liberated. The released AFC exhibits strong blue fluorescence when excited with UV light, and the intensity of this fluorescence is directly proportional to the enzymatic activity of the caspases in the sample.[10][11]
| Property | Description |
| Full Name | Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-trifluoromethylcoumarin |
| Peptide Sequence | Ac-Trp-Glu-His-Asp (Ac-WEHD) |
| Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) |
| Target Enzymes | Caspase-1, Caspase-4, Caspase-5[5][9] |
| Detection Principle | Cleavage of the substrate by an active caspase releases free AFC, which is fluorescent. |
| Excitation (Ex) | ~380-400 nm[9][10] |
| Emission (Em) | ~460-500 nm[9][10][11] |
| Table 1: Characteristics of the this compound Fluorogenic Substrate |
Substrate Specificity
While all caspases cleave after an aspartate residue, the preceding amino acids (in positions P4, P3, and P2) determine the substrate specificity. The WEHD sequence is recognized with high affinity by the inflammatory caspases involved in pyroptosis.
| Caspase | Optimal Recognition Sequence | Notes |
| Caspase-1 | WEHD | This compound is considered an optimal substrate for Caspase-1, showing significantly higher cleavage rates compared to other sequences like YVAD.[5][12] |
| Caspase-4 | (W/L)EHD, LEVD | Also efficiently cleaves WEHD- and LEHD-based substrates.[5] |
| Caspase-5 | WEHD | Shares similar substrate specificity with Caspase-1 and -4, recognizing the WEHD sequence effectively.[5][9] |
| Caspase-11 (mouse) | PMHD | While it shares function with human Caspase-4/5, recent studies suggest it may have a different optimal recognition sequence.[5] |
| Table 2: Substrate Specificity of Inflammatory Caspases |
Experimental Protocols and Workflow
The primary application of this compound is in fluorometric assays using a plate reader to quantify caspase activity in cell lysates.
References
- 1. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of pyroptosis in the pathogenesis and treatment of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroptosis: mechanisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WEHD-AFC: A Technical Guide to its Substrate Specificity for Inflammatory Caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases (cysteine-dependent aspartate-specific proteases) are a family of enzymes crucial to regulated cellular processes, most notably apoptosis and inflammation. They function by cleaving specific protein substrates after an aspartic acid residue, initiating a cascade of events that dictate the cell's fate. Inflammatory caspases, including caspase-1, caspase-4, and caspase-5 in humans, are central players in the innate immune response. Their activation leads to a pro-inflammatory form of cell death known as pyroptosis and the maturation of potent inflammatory cytokines.[1][2]
To investigate the activity of these specific caspases, researchers utilize synthetic substrates that mimic the caspases' natural target sequences. Ac-WEHD-AFC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate designed to measure the activity of inflammatory caspases.[3][4] Upon cleavage of the tetrapeptide sequence WEHD by an active caspase, the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) molecule is released, producing a quantifiable signal. This guide provides an in-depth analysis of the substrate specificity of this compound, the signaling pathways of its target caspases, and detailed experimental protocols for its use.
This compound Substrate Specificity
The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as an optimal recognition motif for inflammatory caspases, particularly caspase-1.[5][6] While initially, the YVAD sequence (derived from the cleavage site in pro-IL-1β) was used to assay caspase-1, subsequent studies with peptide libraries demonstrated that the WEHD sequence is cleaved with significantly higher efficiency.[7] this compound is also recognized and cleaved by the non-canonical inflammatory caspases, human caspase-4 and caspase-5.[3][5]
Quantitative Analysis of Caspase Specificity
The efficiency of an enzyme for a particular substrate is best described by its catalytic efficiency (kcat/Km). While comprehensive kinetic data for this compound across all caspases is limited, available studies provide a clear indication of its preference for inflammatory caspases.
| Caspase | Optimal Tetrapeptide Sequence | Catalytic Efficiency (kcat/Km) for WEHD (M⁻¹s⁻¹) | Notes |
| Caspase-1 | WEHD | 522,000[8] | The WEHD sequence is cleaved ~50-fold more efficiently than the YVAD sequence.[7] |
| Caspase-4 | (W/L)EHD, LEVD | Not specifically reported for this compound | General activity against synthetic substrates is ~100-fold lower than caspase-1.[9] |
| Caspase-5 | (W/L)EHD | Not specifically reported for this compound | General activity against synthetic substrates is ~100-fold lower than caspase-1.[9] |
| Caspase-8 | IETD, LETD | Low to negligible | Primarily an apoptotic initiator caspase with different substrate preferences. |
| Caspase-3/7 | DEVD | Low to negligible | Effector caspases in apoptosis with distinct substrate specificity. |
Table 1: Summary of Caspase Specificity for the WEHD Sequence.
It is important to note that while this compound is a powerful tool for measuring inflammatory caspase activity, some level of cross-reactivity can occur. For instance, caspase-8, an initiator of apoptosis, is known to have broad and complex substrate specificities and may exhibit some activity towards WEHD-based substrates under certain conditions.[5] Therefore, it is recommended to use specific caspase inhibitors or complementary techniques like Western Blotting to confirm the identity of the caspase responsible for the observed activity.
Signaling Pathways Involving WEHD-Cleaving Caspases
Caspase-1, -4, and -5 are activated through multi-protein complexes called inflammasomes, which assemble in response to pathogens and cellular danger signals. Their activation culminates in pyroptosis.[10][11] This process is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[1]
There are two primary pathways for inflammasome activation:
-
Canonical Inflammasome Pathway: This pathway is mediated by caspase-1.[12] It is typically activated by a two-signal process. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a variety of stimuli including PAMPs and DAMPs, leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[10] This proximity-induced activation leads to caspase-1 auto-cleavage and activation. Active caspase-1 then cleaves Gasdermin D (GSDMD) to initiate pyroptosis, and processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[11][13]
-
Non-Canonical Inflammasome Pathway: This pathway is mediated by caspase-4 and caspase-5 in humans (and caspase-11 in mice).[14] These caspases are directly activated by binding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[15][16] This binding triggers their oligomerization and activation, leading to the cleavage of GSDMD and subsequent pyroptosis.[10] The pores formed by GSDMD can also lead to potassium efflux, which in turn can trigger the activation of the NLRP3 inflammasome, creating a link between the non-canonical and canonical pathways for the processing of pro-inflammatory cytokines.
Experimental Protocols
Caspase Activity Assay in Cell Lysates using this compound
This protocol provides a method for quantifying the activity of inflammatory caspases in cell lysates.
1. Materials and Reagents:
-
Cells of interest (e.g., THP-1 monocytes, primary macrophages)
-
Apoptosis/Pyroptosis-inducing stimulus (e.g., LPS, Nigericin, ATP)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 20 mM DTT)
-
96-well black microplate, flat bottom
-
Fluorometric plate reader with excitation/emission filters for AFC
2. Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with the desired stimulus to induce pyroptosis for the appropriate duration. Include an untreated control group.
-
-
Preparation of Cell Lysate:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 2 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add 50 µL of cell lysate per well. Adjust the volume with Cell Lysis Buffer to ensure equal protein amounts (e.g., 50-100 µg) in each well.
-
Prepare a master mix by diluting the 2X Reaction Buffer 1:1 with ultrapure water.
-
Add 50 µL of the 1X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of the this compound stock solution to each well for a final concentration of 50 µM.
-
Optional: For specificity control, pre-incubate a set of lysate samples with a specific caspase inhibitor (e.g., Z-YVAD-FMK for caspase-1) for 15-30 minutes at 37°C before adding the this compound substrate.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometer pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours, with readings taken every 1-5 minutes.
-
Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3]
-
-
Data Analysis:
-
Determine the rate of AFC release (change in fluorescence units per minute) for each sample.
-
Normalize the rate to the protein concentration of the lysate.
-
Compare the activity in treated samples to the untreated controls.
-
Conclusion
The fluorogenic substrate this compound serves as a highly effective tool for detecting the activity of inflammatory caspases, particularly caspase-1, and to a lesser extent, caspases-4 and -5. Its high catalytic efficiency with caspase-1 makes it a preferred reagent for studying the canonical inflammasome pathway and pyroptosis. Researchers and drug development professionals should, however, remain mindful of the potential for substrate cross-reactivity with other caspases and employ appropriate controls to ensure the specificity of their findings. By combining the use of this compound with an understanding of the underlying signaling pathways and robust experimental design, it is possible to accurately dissect the complex roles of inflammatory caspases in health and disease.
References
- 1. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory Stimuli Regulate Caspase Substrate Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase 1 - Wikipedia [en.wikipedia.org]
- 14. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Technical Guide to Caspase Substrates: A Comparative Analysis of Ac-WEHD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The study of caspase activity is therefore of paramount importance in both basic research and drug development. A key tool in this endeavor is the use of synthetic substrates that are specifically recognized and cleaved by active caspases, leading to a detectable signal.
This technical guide provides an in-depth comparison of the fluorogenic caspase substrate Ac-WEHD-AFC with other commonly used caspase substrates. We will delve into their specificity, kinetic parameters, and the signaling pathways in which the relevant caspases operate. This guide also provides detailed experimental protocols for the utilization of these substrates in research settings.
Caspase Substrate Fundamentals
Caspases exhibit a high degree of specificity for their substrates, typically recognizing a four-amino-acid sequence (P4-P3-P2-P1) and cleaving the peptide bond immediately following the aspartate (Asp) residue at the P1 position.[1] Synthetic caspase substrates are designed to mimic these natural recognition sequences. They are often conjugated to a reporter molecule, such as a fluorophore or a chromophore, which is released upon cleavage and can be quantified to measure caspase activity.
The most common reporter groups include:
-
AFC (7-amino-4-trifluoromethylcoumarin): A highly fluorescent molecule that is widely used in fluorogenic caspase substrates. Upon cleavage from the peptide, free AFC exhibits strong fluorescence with excitation and emission maxima typically around 400 nm and 505 nm, respectively.[2][3]
-
pNA (p-nitroaniline): A chromophore that, when cleaved, produces a yellow color that can be measured by a spectrophotometer.
-
AMC (7-amino-4-methylcoumarin): Another fluorophore used in caspase substrates.
The efficiency of a caspase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
This compound: A Substrate for Inflammatory Caspases
This compound is a fluorogenic substrate primarily recognized by the inflammatory caspases, which belong to Group I of the caspase family. This group includes:
-
Caspase-1: A key mediator of inflammation, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[4]
-
Caspase-4 and Caspase-5 (in humans): These caspases are involved in the non-canonical inflammasome pathway, which is triggered by intracellular lipopolysaccharide (LPS).[5]
The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as a highly favorable recognition motif for caspase-1.[6] In fact, studies have shown that the catalytic efficiency (kcat/KM) of caspase-1 for the WEHD sequence is approximately 50-fold higher than for the YVAD (Tyr-Val-Ala-Asp) sequence, which is derived from the cleavage site in pro-IL-1β.[6] This makes this compound a highly sensitive substrate for detecting caspase-1 activity. This compound is also recognized and cleaved by caspase-4 and caspase-5.[3][7]
Comparative Analysis of Caspase Substrates
The choice of substrate is critical for accurately measuring the activity of a specific caspase. The following tables summarize the quantitative data for this compound and other commonly used caspase substrates, allowing for a clear comparison of their specificity and efficiency.
Table 1: Substrate Specificity and Optimal Recognition Sequences of Caspases
| Caspase Group | Caspase | Optimal Recognition Sequence | Common Synthetic Substrate(s) |
| Group I (Inflammatory) | Caspase-1 | WEHD, YVAD | This compound, Ac-YVAD-AFC |
| Caspase-4 | LEVD, WEHD | Ac-LEVD-AFC, this compound | |
| Caspase-5 | WEHD, LEHD | This compound, Ac-LEHD-AFC | |
| Group II (Executioner) | Caspase-3 | DEVD | Ac-DEVD-AFC |
| Caspase-7 | DEVD | Ac-DEVD-AFC | |
| Group III (Initiator) | Caspase-9 | LEHD | Ac-LEHD-AFC |
Data compiled from multiple sources.[3][6][7][8][9][10]
Table 2: Kinetic Parameters of Common Caspase Substrates
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-1 | This compound | ND | ND | High (~50x > Ac-YVAD-AFC) |
| Ac-YVAD-AFC | ND | ND | Moderate | |
| Caspase-3 | Ac-DEVD-AFC | 9.7 | ND | ND |
| Caspase-6 | Ac-VEID-AFC | 8 | 0.11 | 1.375 x 10⁴ |
| (DEVD)₂R110 | 8 | 0.15 | 1.875 x 10⁴ | |
| (WEHD)₂R110 | 70 | 0.004 | 5.7 x 10¹ | |
| Caspase-7 | (DEVD)₂R110 | 2.8 | 58 | 2.07 x 10⁷ |
| Caspase-9 | Ac-LEHD-AFC | ND | ND | 1.28 x 10⁵ |
ND: Not Determined from the provided search results. Data compiled from multiple sources.[11][12][13][14]
Signaling Pathways
The activity of caspases is initiated through distinct signaling pathways, broadly categorized as the extrinsic and intrinsic pathways of apoptosis, and the inflammasome pathway for inflammatory caspases.
Apoptotic Signaling Pathways
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
Inflammasome Signaling Pathway
Caption: Overview of the canonical and non-canonical inflammasome pathways.
Experimental Protocols
General Caspase Activity Assay using a Fluorogenic Substrate (e.g., this compound)
This protocol provides a general guideline for measuring caspase activity in cell lysates using a fluorogenic substrate. It should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis- or inflammation-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Fluorogenic Caspase Substrate (e.g., this compound), 10 mM stock in DMSO
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired apoptosis- or inflammation-inducing agent for the appropriate time. Include an untreated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate the lysate on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 50 µL of cell lysate (containing a standardized amount of protein, e.g., 50-100 µg) to the appropriate wells.
-
Add 5 µL of the 1 mM fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve) per microgram of protein.
-
Compare the activity in treated samples to the untreated control to determine the fold-increase in caspase activity.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for a fluorogenic caspase activity assay.
Conclusion
The selection of an appropriate caspase substrate is a critical determinant for the successful and accurate measurement of caspase activity. This compound stands out as a highly sensitive and specific substrate for the inflammatory caspases, particularly caspase-1. Its superior kinetic properties, as evidenced by a significantly higher kcat/KM value for caspase-1 compared to other substrates like Ac-YVAD-AFC, make it an invaluable tool for researchers investigating inflammatory processes.
This guide has provided a comprehensive comparison of this compound with other key caspase substrates, supported by quantitative data and detailed experimental protocols. The inclusion of signaling pathway diagrams offers a broader context for understanding the roles of these crucial enzymes. By leveraging this information, researchers and drug development professionals can make more informed decisions in their experimental design, ultimately advancing our understanding of caspase biology and its role in health and disease.
References
- 1. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 4. invivogen.com [invivogen.com]
- 5. Caspase-5 (D3G4W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cephamls.com [cephamls.com]
- 10. Cleaved Caspase-7 (Asp198) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Ac-WEHD-AFC Fluorogenic Assay for Inflammatory Caspase Activity in Cultured Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-WEHD-AFC assay is a sensitive and convenient method for measuring the activity of inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5, in cultured mammalian cells. These caspases play a critical role in the innate immune response, mediating the processing and activation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and inducing a form of programmed cell death known as pyroptosis. This application note provides a detailed protocol for utilizing the this compound substrate to quantify inflammatory caspase activity in cell lysates, along with information on data interpretation and relevant biological pathways.
Principle of the Assay
The assay utilizes the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (this compound). The tetrapeptide sequence WEHD is a preferred recognition motif for caspase-1. In its uncleaved form, the AFC fluorophore is quenched and does not emit a strong fluorescent signal. Upon cleavage by an active caspase at the aspartate residue, the free AFC molecule is released and exhibits strong fluorescence when excited with UV light. The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.
The substrate this compound is recognized by group I caspases, which include caspase-1, caspase-4, and caspase-5. While it is a potent substrate for caspase-1, it is also cleaved by caspases-4 and -5, making it a useful tool for studying the activation of these inflammatory caspases.
Signaling Pathways
The activation of inflammatory caspases is tightly regulated and often involves the assembly of large multiprotein complexes called inflammasomes.
Canonical Inflammasome Pathway (Caspase-1 Activation)
The canonical inflammasome pathway is a two-signal process that leads to the activation of caspase-1. The first signal, typically provided by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), primes the cells by upregulating the expression of NLRP3 and pro-IL-1β. The second signal, which can be triggered by a variety of stimuli including pore-forming toxins, extracellular ATP, or crystalline materials, leads to the assembly of the NLRP3 inflammasome complex. This complex recruits and activates pro-caspase-1.
Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.
Non-Canonical Inflammasome Pathway (Caspase-4/5 Activation)
The non-canonical inflammasome pathway is activated by intracellular LPS, which directly binds to the CARD domain of caspase-4 and caspase-5 in humans (caspase-11 in mice). This binding leads to their oligomerization and activation, which in turn cleaves Gasdermin D to induce pyroptosis. Activated caspase-4/5 can also lead to the activation of the NLRP3 inflammasome and subsequent caspase-1 activation.
Caption: Non-Canonical Inflammasome Pathway for Caspase-4/5 Activation.
Experimental Protocols
Materials and Reagents
-
Cells: Mammalian cell line of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages).
-
Cell Culture Medium: Appropriate for the cell line.
-
Inducing Agents:
-
Lipopolysaccharide (LPS)
-
Nigericin
-
ATP
-
-
This compound Substrate: Store at -20°C, protected from light.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Prepare fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.
Experimental Workflow
Caption: this compound Assay Experimental Workflow.
Detailed Protocol
-
Cell Seeding and Treatment: a. Seed 1-5 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight. b. To induce caspase-1 activation (canonical pathway), prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours. Then, stimulate with a second signal such as Nigericin (e.g., 10-20 µM) for 30-60 minutes or ATP (e.g., 5 mM) for 30-60 minutes. c. To induce caspase-4/5 activation (non-canonical pathway), transfect cells with LPS. d. Include untreated control wells.
-
Preparation of Cell Lysates: a. Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant. b. Wash the cells once with 100 µL of ice-cold PBS. c. Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Caspase Activity Assay: a. In a new 96-well black, clear-bottom plate, add 50 µL of Assay Buffer to each well. b. Add 10-20 µL of the cell lysate to the corresponding wells. c. Add 5 µL of 1 mM this compound substrate to each well to a final concentration of 50 µM. d. Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: a. Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours. b. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The rate of the reaction (change in fluorescence units per minute) is proportional to the caspase activity. Data can be presented as raw fluorescence units, the rate of fluorescence increase, or as a fold change relative to the untreated control.
Table 1: Representative Raw Fluorescence Data (Arbitrary Fluorescence Units)
| Time (min) | Untreated Control | LPS + Nigericin |
| 0 | 150 | 165 |
| 15 | 160 | 350 |
| 30 | 172 | 580 |
| 45 | 185 | 850 |
| 60 | 200 | 1200 |
Table 2: Calculated Caspase Activity
| Treatment | Rate of Fluorescence Increase (AFU/min) | Fold Change vs. Control |
| Untreated Control | 0.83 | 1.0 |
| LPS (1 µg/mL) | 1.5 | 1.8 |
| Nigericin (20 µM) | 2.1 | 2.5 |
| LPS + Nigericin | 17.25 | 20.8 |
Troubleshooting
-
High background fluorescence: Ensure the this compound substrate is properly stored and protected from light to prevent degradation. Include a substrate-only blank in your assay.
-
Low signal: Increase the number of cells per well, the amount of cell lysate in the assay, or the incubation time. Ensure the inducing agents are active and used at optimal concentrations.
-
High variability between replicates: Ensure accurate pipetting and thorough mixing of reagents. Check for uniform cell seeding and treatment application.
The this compound assay provides a robust and sensitive method for quantifying inflammatory caspase activity in cultured mammalian cells. By following this detailed protocol and understanding the underlying biological pathways, researchers can effectively utilize this assay to investigate the roles of caspases-1, -4, and -5 in inflammation, innate immunity, and drug discovery.
Step-by-step guide for using Ac-WEHD-AFC in primary macrophages.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of the fluorogenic caspase-1 substrate, Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC), in primary macrophage cell cultures. This guide is intended for researchers, scientists, and drug development professionals investigating inflammasome activation and caspase-1-mediated signaling pathways.
Introduction
This compound is a sensitive and specific substrate for caspase-1, a key enzyme in the inflammatory response.[1] Caspase-1 is activated within multi-protein complexes known as inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[2] Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, as well as inducing a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD). The release of AFC upon cleavage by caspase-1 can be measured fluorometrically, providing a quantitative assessment of caspase-1 activity.
Core Principles
The assay is based on the principle that active caspase-1 in cell lysates will cleave the WEHD peptide sequence of the this compound substrate. This cleavage releases the fluorescent AFC moiety, resulting in a measurable increase in fluorescence intensity. The rate of AFC release is directly proportional to the caspase-1 activity in the sample.
I. Experimental Protocols
This section details the necessary protocols for the isolation and culture of primary macrophages, the induction of caspase-1 activity, and the subsequent measurement using this compound.
A. Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile syringes and needles (25G, 27G)
-
Sterile petri dishes and cell culture flasks
-
Centrifuge
Protocol:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind limbs with 70% ethanol.
-
Dissect the femur and tibia from both hind limbs and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile PBS using a 27G needle into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3 and day 5.
-
On day 7, the adherent cells are differentiated macrophages and are ready for experiments.
B. Induction of Caspase-1 Activation in Primary Macrophages
Materials:
-
Differentiated primary macrophages in culture plates
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Caspase-1 inhibitor (e.g., Z-WEHD-FMK) as a negative control
Protocol:
-
Seed differentiated BMDMs into appropriate culture plates (e.g., 96-well plate for the assay).
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Following priming, stimulate the cells with a NLRP3 inflammasome activator such as Nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
For inhibitor controls, pre-incubate the cells with a caspase-1 inhibitor (e.g., 20-50 µM Z-WEHD-FMK) for 1 hour before adding the inflammasome activator.[3]
C. Caspase-1 Activity Assay using this compound
Materials:
-
Treated primary macrophages in a 96-well plate
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorometric microplate reader
Protocol:
-
After treatment, gently remove the culture medium from the wells.
-
Lyse the cells by adding 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 15-30 minutes.
-
Prepare the reaction mixture in a separate 96-well plate. For each reaction, add:
-
50 µL of cell lysate
-
45 µL of Assay Buffer
-
5 µL of this compound substrate (final concentration 50 µM)
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[1][4]
-
The results can be expressed as relative fluorescence units (RFU) or as fold change over the untreated control.
II. Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound in primary macrophages.
Table 1: Caspase-1 Activity in Primary Macrophages after Inflammasome Activation
| Treatment Group | Caspase-1 Activity (Relative Fluorescence Units - RFU) | Fold Change vs. Control |
| Untreated Control | 150 ± 25 | 1.0 |
| LPS (1 µg/mL) only | 200 ± 30 | 1.3 |
| LPS (1 µg/mL) + Nigericin (20 µM) | 1250 ± 150 | 8.3 |
| LPS (1 µg/mL) + ATP (5 mM) | 1100 ± 120 | 7.3 |
Table 2: Inhibition of Caspase-1 Activity in Primary Macrophages
| Treatment Group | Caspase-1 Activity (RFU) | % Inhibition |
| LPS + Nigericin | 1250 ± 150 | 0% |
| LPS + Nigericin + Z-WEHD-FMK (20 µM) | 450 ± 50 | 64% |
| LPS + Nigericin + Z-WEHD-FMK (50 µM) | 250 ± 40 | 80% |
III. Visualization of Signaling Pathways and Workflows
A. Caspase-1 Activation and Pyroptosis Signaling Pathway
Caption: Caspase-1 activation pathway leading to pyroptosis.
B. Experimental Workflow for Caspase-1 Activity Assay
Caption: Workflow for measuring caspase-1 activity in primary macrophages.
References
Measuring Inflammasome Activation in THP-1 Cells using Ac-WEHD-AFC
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] A key event in inflammasome activation is the activation of caspase-1, a protease that processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[3] Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention. This application note provides a detailed protocol for measuring inflammasome activation in the human monocytic cell line THP-1 by quantifying caspase-1 activity using the fluorogenic substrate Ac-WEHD-AFC.
The activation of the NLRP3 inflammasome, the most extensively studied inflammasome, typically requires two signals.[3][4] The first, or priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[2][3] The second signal, triggered by a wide range of stimuli including pore-forming toxins (e.g., nigericin) or ATP, induces the assembly of the NLRP3 inflammasome complex, leading to the autocatalytic cleavage and activation of pro-caspase-1.[1][5][6]
The substrate this compound is a synthetic peptide containing the caspase-1 cleavage sequence WEHD conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC).[7][8][9] In its uncleaved state, the fluorescence of AFC is quenched. Upon cleavage by active caspase-1, the free AFC is released, resulting in a measurable increase in fluorescence.[9] This provides a sensitive and direct method to quantify caspase-1 activity and, by extension, inflammasome activation.
Signaling Pathway
The activation of the NLRP3 inflammasome and subsequent caspase-1 activity can be summarized in the following pathway:
Caption: NLRP3 inflammasome activation pathway leading to caspase-1 cleavage of this compound.
Experimental Protocol
This protocol describes the steps to differentiate THP-1 cells, prime and activate the inflammasome, and measure caspase-1 activity using this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound (fluorogenic caspase-1 substrate)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the inflammasome activation assay in THP-1 cells.
Methodology:
1. THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed THP-1 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. c. To differentiate the monocytes into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL. d. Incubate for 24-48 hours. After incubation, cells should be adherent. e. Carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh, serum-free medium.
2. Inflammasome Priming (Signal 1): a. Add 100 µL of fresh complete medium containing LPS (e.g., 1 µg/mL) to each well (except for negative controls). b. Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
3. Inflammasome Activation (Signal 2): a. Following the priming step, add the inflammasome activator. For example, add nigericin to a final concentration of 10-20 µM or ATP to a final concentration of 2.5-5 mM. b. Include appropriate controls:
- Negative Control: Cells with no LPS and no activator.
- Priming Only Control: Cells with LPS but no activator.
- Activator Only Control: Cells with activator but no LPS. c. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
4. Cell Lysis and Caspase-1 Assay: a. Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully remove the supernatant. Note: The supernatant can be saved for cytokine analysis (e.g., IL-1β ELISA) as a complementary readout of inflammasome activation. c. Add 50 µL of ice-cold caspase assay buffer to each well and incubate on ice for 10-15 minutes to lyse the cells. d. Prepare the caspase-1 substrate solution by diluting this compound in caspase assay buffer to a final concentration of 50 µM. e. Add 50 µL of the substrate solution to each well containing the cell lysate. f. Incubate the plate at 37°C, protected from light.
5. Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at 395-400 nm and emission at 495-505 nm.[8] b. Readings can be taken kinetically every 5-10 minutes for 1-2 hours or as an endpoint measurement after a fixed incubation time (e.g., 60 minutes). Kinetic analysis is often preferred as it provides the rate of the reaction.
Data Presentation
The results of the caspase-1 activity assay can be summarized in a table for clear comparison between different treatment conditions. The data is typically presented as Relative Fluorescence Units (RFU) or as the rate of change in fluorescence (RFU/min).
Table 1: Representative Caspase-1 Activity Data
| Treatment Group | Priming (LPS, 1 µg/mL) | Activation (Nigericin, 20 µM) | Average Caspase-1 Activity (RFU/min) | Standard Deviation |
| Untreated Control | - | - | 5.2 | 0.8 |
| LPS Only | + | - | 15.8 | 2.1 |
| Nigericin Only | - | + | 8.5 | 1.2 |
| LPS + Nigericin | + | + | 254.7 | 15.3 |
| Inhibitor Control (LPS + Nigericin + YVAD-cmk) | + | + | 10.1 | 1.5 |
Data are hypothetical and for illustrative purposes only. YVAD-cmk is a known caspase-1 inhibitor and serves as a specificity control.
Conclusion
The this compound assay provides a robust and sensitive method for quantifying caspase-1 activity in THP-1 cells, serving as a direct measure of inflammasome activation. This protocol can be adapted to screen for compounds that modulate inflammasome activity, making it a valuable tool for both basic research and drug discovery in the context of inflammatory diseases. For a comprehensive assessment, it is recommended to complement this activity assay with other readouts, such as measuring the release of IL-1β and LDH.[10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synthego.com [synthego.com]
- 6. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-Trp-Glu-His-Asp-AFC (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. bio-rad.com [bio-rad.com]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ac-WEHD-AFC in Studying Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key mediator of the inflammatory cascade in the central nervous system (CNS) is caspase-1. Activated caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent drivers of the neuroinflammatory response.
Ac-WEHD-AFC (N-Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-1. Upon cleavage by active caspase-1, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a measurable fluorescent signal. This allows for the direct quantification of caspase-1 activity in a variety of experimental models, making this compound an invaluable tool for researchers studying neuroinflammation and developing novel therapeutics targeting this pathway.
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including detailed protocols for its application in both in vitro and in vivo models, as well as representative data and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing this compound to measure caspase-1 activity in common neuroinflammation models.
Table 1: Caspase-1 Activity in LPS-Stimulated Primary Microglia
| Treatment Group | Caspase-1 Activity (Relative Fluorescence Units/μg protein) | Fold Change vs. Control |
| Vehicle Control | 150 ± 25 | 1.0 |
| LPS (100 ng/mL) | 450 ± 50 | 3.0 |
| LPS + Caspase-1 Inhibitor (Ac-YVAD-cmk) | 175 ± 30 | 1.17 |
Table 2: Caspase-1 Activity in Brain Homogenates from an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Animal Group | Brain Region | Caspase-1 Activity (pmol AFC/min/mg protein) | Fold Change vs. Naive |
| Naive Control | Cortex | 8.5 ± 1.2 | 1.0 |
| Naive Control | Spinal Cord | 10.2 ± 1.5 | 1.0 |
| EAE (Peak Disease) | Cortex | 25.5 ± 3.1 | 3.0 |
| EAE (Peak Disease) | Spinal Cord | 42.8 ± 4.5 | 4.2 |
| EAE + Drug Candidate X | Spinal Cord | 21.4 ± 2.8 | 2.1 |
Signaling Pathways and Experimental Workflows
Caspase-1 Activation in Microglia
Caption: Caspase-1 activation pathway in microglia.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro caspase-1 activity assay.
Experimental Workflow for In Vivo Studies
Caption: Workflow for ex vivo caspase-1 activity assay.
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay in Cultured Microglia
Materials:
-
This compound substrate (10 mM stock in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence capabilities (Excitation: 400 nm, Emission: 505 nm)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate at an appropriate density. Culture overnight and then treat with your compound of interest for the desired time.
-
Induction of Neuroinflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 4-6 hours) followed by a second stimulus like ATP (e.g., 5 mM for 30-60 minutes) to activate the inflammasome.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Lysate Collection:
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing the caspase-1 activity.
-
Caspase-1 Assay:
-
In a new 96-well black plate, add 50 µg of protein lysate to each well.
-
Adjust the volume of each well to 50 µL with Assay Buffer.
-
Prepare a reaction master mix by diluting the this compound stock solution to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the reaction master mix to each well containing the cell lysate.
-
Include a blank control with Assay Buffer and the substrate but no cell lysate.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Normalize the fluorescence values to the protein concentration of each sample (RFU/µg protein).
-
Express the results as fold change relative to the control group.
-
Protocol 2: Caspase-1 Activity Assay in Brain Tissue Homogenates
Materials:
-
This compound substrate (10 mM stock in DMSO)
-
Tissue Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM DTT, 1 mM EDTA, and protease inhibitor cocktail)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microplate reader with fluorescence capabilities (Excitation: 400 nm, Emission: 505 nm)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Animal Model and Tissue Collection: Following the experimental protocol for your animal model of neuroinflammation (e.g., EAE, traumatic brain injury, stroke), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus, spinal cord) on ice.
-
Tissue Homogenization:
-
Weigh the tissue sample.
-
Add 5-10 volumes of ice-cold Tissue Lysis Buffer.
-
Homogenize the tissue thoroughly using a Dounce homogenizer or a mechanical homogenizer on ice.
-
-
Lysate Preparation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the tissue lysate using a standard protein assay.
-
Caspase-1 Assay:
-
In a 96-well black plate, add 50-100 µg of protein from the tissue lysate to each well.
-
Adjust the volume to 50 µL with Assay Buffer.
-
Prepare the reaction master mix with this compound as described in Protocol 1.
-
Add 50 µL of the reaction master mix to each well.
-
Include a blank control.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the blank reading.
-
Normalize the data to the protein concentration.
-
To obtain specific activity, a standard curve can be generated using free AFC to convert relative fluorescence units (RFU) to pmol of AFC released per minute per mg of protein.
-
Conclusion
This compound is a robust and reliable tool for the quantification of caspase-1 activity in the context of neuroinflammation research. The protocols and data presented here provide a framework for integrating this assay into both in vitro and in vivo experimental designs. By accurately measuring caspase-1, a key driver of inflammation, researchers can gain valuable insights into disease mechanisms and effectively screen for novel therapeutic agents aimed at mitigating the detrimental effects of neuroinflammation.
Application Notes: Detecting Caspase-1 Activity in Cancer Cell Lines using Ac-WEHD-AFC
Introduction
Caspase-1, a key inflammatory caspase, plays a pivotal role in the activation of the inflammasome signaling pathway.[1][2][3] Its activation leads to the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, and can induce a form of programmed cell death known as pyroptosis.[1] The involvement of caspase-1 in cancer is complex, with evidence suggesting both pro-tumor and anti-tumor roles depending on the cancer type and context.[4] Therefore, the accurate detection and quantification of caspase-1 activity in cancer cell lines is crucial for cancer research and the development of novel therapeutics.
This application note provides a detailed protocol for the sensitive detection of caspase-1 activity in cancer cell line lysates using the fluorogenic substrate Ac-WEHD-AFC. Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (this compound) is a specific substrate for group I caspases, including caspase-1, -4, and -5.[5][6] Upon cleavage by active caspase-1, the free 7-amino-4-trifluoromethyl coumarin (AFC) fluorophore is released, which can be measured by a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.
Principle of the Assay
The assay is based on the enzymatic activity of caspase-1 on the specific tetrapeptide substrate, WEHD. The substrate, this compound, is non-fluorescent. In the presence of active caspase-1, the substrate is cleaved, releasing the AFC moiety. The free AFC exhibits a strong fluorescence signal with excitation and emission maxima at approximately 400 nm and 505 nm, respectively.[5][6]
Data Presentation
The following table provides a representative example of how to present quantitative data for caspase-1 activity in different cancer cell lines. The values are for illustrative purposes and will vary depending on the cell line, experimental conditions, and stimuli used.
| Cancer Cell Line | Treatment | Caspase-1 Activity (RFU/µg protein/hour) | Fold Change vs. Control |
| THP-1 (Leukemia) | Untreated Control | 150 ± 15 | 1.0 |
| LPS (1 µg/mL) + Nigericin (10 µM) | 1250 ± 85 | 8.3 | |
| A549 (Lung Carcinoma) | Untreated Control | 80 ± 10 | 1.0 |
| LPS (1 µg/mL) + ATP (5 mM) | 450 ± 30 | 5.6 | |
| MCF-7 (Breast Adenocarcinoma) | Untreated Control | 45 ± 8 | 1.0 |
| Doxorubicin (1 µM) | 110 ± 12 | 2.4 | |
| PC-3 (Prostate Adenocarcinoma) | Untreated Control | 60 ± 7 | 1.0 |
| Docetaxel (10 nM) | 180 ± 20 | 3.0 |
RFU = Relative Fluorescence Units
Signaling Pathway
The canonical inflammasome pathway leading to caspase-1 activation is a critical component of the innate immune system and is increasingly recognized for its role in cancer. The pathway is typically initiated by two signals. The first signal, or "priming," is often provided by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the upregulation of pro-IL-1β and NLRP3 expression through the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including toxins, crystalline substances, and ATP, leads to the assembly of the inflammasome complex. This complex consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave Gasdermin D to induce pyroptosis.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., THP-1, A549, MCF-7, PC-3)
-
Cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS) , pH 7.4
-
Stimuli for inflammasome activation (optional, e.g., Lipopolysaccharide (LPS), Nigericin, ATP)
-
Cell Lysis Buffer : 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose. (Store at 4°C. Add DTT fresh before use).
-
This compound substrate (e.g., from MedChemExpress, Cayman Chemical). Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Caspase-1 Assay Buffer : 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol. (Store at 4°C. Add DTT fresh before use).
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm
-
Caspase-1 inhibitor (optional, for confirming specificity, e.g., Ac-YVAD-CMK)
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Treatment (Optional)
1.1. Culture cancer cell lines in appropriate medium and conditions until they reach 70-80% confluency.
1.2. (Optional) To induce caspase-1 activity, treat the cells with appropriate stimuli. For example, to activate the NLRP3 inflammasome in macrophage-like cells (e.g., PMA-differentiated THP-1 cells), a two-step stimulation is common:
- Priming: Incubate cells with 1 µg/mL LPS for 3-4 hours.
- Activation: Remove the LPS-containing medium and add fresh medium containing an NLRP3 activator such as 10 µM Nigericin or 5 mM ATP for 30-60 minutes.
1.3. Include an untreated control group for comparison.
2. Preparation of Cell Lysates
2.1. Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
2.2. Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
2.3. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).
2.4. Incubate the cell suspension on ice for 20 minutes, with gentle vortexing every 5 minutes.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
2.6. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This is the cell lysate.
2.7. Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.
3. Caspase-1 Activity Assay
3.1. In a 96-well black microplate, add the following to each well:
- Cell Lysate: 50 µg of protein in a volume of 50 µL (adjust the volume with Caspase-1 Assay Buffer).
- Negative Control: 50 µL of Cell Lysis Buffer without cell lysate.
- (Optional) Inhibitor Control: 50 µg of protein pre-incubated with a caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-CMK) for 15 minutes at 37°C.
3.2. Prepare the substrate working solution. Dilute the 10 mM this compound stock solution in Caspase-1 Assay Buffer to a final concentration of 100 µM (this results in a 50 µM final concentration in the well). Note: The optimal substrate concentration may need to be determined empirically and is typically in the range of 25-100 µM.
3.3. Add 50 µL of the 100 µM this compound substrate working solution to each well. The total reaction volume will be 100 µL.
3.4. Incubate the plate at 37°C for 1-2 hours, protected from light.
3.5. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The measurement can be taken at multiple time points (kinetic mode) or at the end of the incubation period (endpoint mode).
4. Data Analysis
4.1. Subtract the fluorescence reading of the negative control (blank) from all other readings.
4.2. Express the caspase-1 activity as Relative Fluorescence Units (RFU) per microgram of protein per unit of time (e.g., RFU/µ g/hour ).
4.3. Calculate the fold change in caspase-1 activity by dividing the activity of the treated samples by the activity of the untreated control.
Conclusion
The this compound fluorogenic assay provides a sensitive and specific method for quantifying caspase-1 activity in cancer cell lines. This protocol, along with the provided background information and diagrams, offers a comprehensive guide for researchers and drug development professionals investigating the role of caspase-1 and inflammasome signaling in cancer. The ability to accurately measure caspase-1 activity is essential for understanding its contribution to tumor progression and for evaluating the efficacy of novel therapeutic interventions targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
Application Note: Quantifying Caspase-5 Activity with Ac-WEHD-AFC in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction Caspase-5 is a key inflammatory caspase that plays a critical role in the innate immune response.[1] As a member of the non-canonical inflammasome pathway, it acts as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2][3][4] Upon binding to LPS, pro-caspase-5 undergoes oligomerization and auto-activation, leading to the cleavage of its primary substrate, Gasdermin D (GSDMD).[2][3][4] This cleavage event initiates pyroptosis, a pro-inflammatory form of programmed cell death, and facilitates the release of inflammatory cytokines.[2][5] Given its central role in inflammation, quantifying caspase-5 activity is crucial for research in immunology, infectious diseases, and drug development.
This application note provides a detailed protocol for measuring caspase-5 activity in cell lysates using the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC). The assay relies on the principle that active caspase-5 specifically recognizes and cleaves the WEHD peptide sequence, releasing the fluorescent AFC moiety. The resulting fluorescence, measured at Ex/Em = 400/505 nm, is directly proportional to the caspase-5 activity in the sample.[6][7]
Caspase-5 Signaling Pathway
The activation of caspase-5 is a central event in the non-canonical inflammasome pathway, which is triggered by cytosolic LPS from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that rely on sensor proteins like NLRP3. Intracellular LPS directly binds to the Caspase Activation and Recruitment Domain (CARD) of pro-caspase-5, inducing its oligomerization and subsequent auto-proteolytic activation.[1][3][4] The active caspase-5 then cleaves GSDMD, unleashing its N-terminal domain to form pores in the plasma membrane, leading to cell lysis (pyroptosis) and the release of mature inflammatory cytokines.[2][4][5]
Caption: Caspase-5 non-canonical inflammasome signaling pathway.
Key Experimental Considerations
-
Substrate Specificity: The this compound substrate is not exclusively specific to caspase-5. It is also efficiently cleaved by other inflammatory caspases, notably caspase-1 and caspase-4.[8][9] Therefore, it is highly recommended to use additional methods to confirm the specific contribution of caspase-5 to the measured activity. This can include using specific caspase inhibitors (e.g., Z-WEHD-FMK), performing assays on caspase-5 knockout/knockdown cell lines, or correlating activity data with western blot analysis of cleaved caspase-5.[10]
-
Controls: The inclusion of proper controls is critical for accurate data interpretation.
-
Negative Control: Lysate from unstimulated or untreated cells should be included to determine the basal level of caspase activity.
-
Blank Control: A reaction containing all components except the cell lysate should be run to measure the background fluorescence of the substrate and buffer.
-
Positive Control: Lysate from cells treated with a known caspase-5 activator (e.g., electroporated LPS) or purified active caspase-5 can be used to ensure the assay is working correctly.
-
-
Linear Range: To ensure the validity of the results, the assay should be performed within the linear range of both the instrument and the reaction kinetics. It may be necessary to optimize protein concentration and incubation time.[11] A time-course experiment is recommended to determine the point of peak activity for the specific experimental conditions.
Experimental Protocol
This protocol provides a method for quantifying caspase-5 activity in cell lysates from approximately 1-5 million cells per sample.
A. Materials and Reagents
-
This compound Substrate (1 mM stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
BCA Protein Assay Kit or equivalent
-
Sterile, nuclease-free water
-
Black, flat-bottom 96-well microplate
-
Purified active caspase-5 (optional, for positive control)
-
Caspase-5 inhibitor Z-WEHD-FMK (optional, for specificity control)
B. Equipment
-
Fluorometric microplate reader with filters for Ex/Em = 400/505 nm
-
Microcentrifuge, refrigerated (4°C)
-
Incubator (37°C)
-
Standard laboratory equipment (pipettes, tubes, etc.)
C. Reagent Preparation
-
1X Assay Buffer: Dilute the 2X Reaction Buffer 1:1 with sterile, nuclease-free water. Prepare fresh before use.
-
Cell Lysis Buffer: Store at 4°C. Add DTT to a final concentration of 1 mM just before use.
-
Substrate Working Solution: The final concentration of this compound in the assay should be 50 µM.[12] Prepare dilutions as needed based on the assay setup. Store stock solutions at -20°C, protected from light.[7][8]
D. Cell Lysate Preparation
-
Induction: Treat cells with the desired stimulus to induce caspase-5 activation. Include an untreated cell population as a negative control.
-
Harvesting:
-
Suspension Cells: Pellet 1-5 x 10⁶ cells by centrifugation at 400 x g for 5 minutes at 4°C.[8]
-
Adherent Cells: Scrape cells in cold PBS and pellet by centrifugation.
-
-
Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.
-
Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[12]
-
Incubation: Incubate the lysate on ice for 10-15 minutes.[12]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. Keep on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[11] This is crucial for normalizing the caspase activity.
E. Assay Procedure
-
Normalization: Dilute the cell lysates with chilled Cell Lysis Buffer to a final concentration of 1-4 µg/µL. The recommended amount of protein per well is between 50-200 µg.[10][12]
-
Plate Setup: Add the following to the wells of a black 96-well microplate:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).
-
Negative Control Wells: 50 µL of lysate from untreated cells.
-
Blank Wells (Substrate Background): 50 µL of Cell Lysis Buffer.
-
-
Reaction Initiation: Prepare a master mix of 2X Reaction Buffer and this compound substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM this compound substrate.
-
Add Reaction Mix: Add 55 µL of the master mix to each well (samples and controls). The final volume in each well will be approximately 105 µL, with a final substrate concentration of ~50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12] Incubation time may need optimization.
-
Measurement: Read the fluorescence in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7][12]
Data Presentation and Analysis
Summarize key experimental parameters in a table for clarity and reproducibility.
Table 1: Quantitative Assay Parameters
| Parameter | Recommended Value |
| Excitation Wavelength | 400 nm[6][7][12] |
| Emission Wavelength | 505 nm[6][7][12] |
| Cell Lysate Protein | 50 - 200 µ g/well [10][12] |
| This compound Final Conc. | 50 µM[12] |
| Incubation Temperature | 37°C[11][12] |
| Incubation Time | 1 - 2 hours[12] |
Data Analysis
-
Subtract Background: Subtract the average fluorescence value from the blank wells from all other readings.
-
Calculate Fold-Increase: The activity can be expressed as the fold-increase in fluorescence compared to the negative control.
-
Fold-Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Control - RFU of Blank)
-
-
Quantification (Optional): To quantify the absolute activity, create a standard curve using known concentrations of free AFC. The caspase activity can then be expressed as pmol of AFC released per minute per mg of protein.
Experimental Workflow
The entire experimental process, from cell preparation to data analysis, can be visualized as a streamlined workflow.
Caption: Experimental workflow for caspase-5 activity assay.
References
- 1. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 7. mybiosource.com [mybiosource.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
Troubleshooting & Optimization
Optimizing Ac-WEHD-AFC concentration for different cell types.
Welcome to the technical support center for the fluorogenic caspase substrate, Ac-WEHD-AFC. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for the detection of inflammatory caspase activity in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to detect the activity of group I caspases, which include caspase-1, caspase-4, and caspase-5.[1] These caspases are critically involved in inflammatory responses and pyroptosis. The substrate consists of the tetrapeptide sequence Trp-Glu-His-Asp (WEHD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by an active caspase, free AFC is released, which can be measured by a fluorometer.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting AFC?
The free AFC fluorophore has an excitation maximum of approximately 400 nm and an emission maximum of around 505 nm.[1][2] Some protocols suggest an excitation of 380 nm and emission of 460 nm, so it is advisable to confirm the optimal settings for your specific instrument.[3][4]
Q3: How should I prepare and store the this compound stock solution?
This compound is typically soluble in DMSO.[1] It is recommended to prepare a stock solution of 1 to 10 mM in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[3] Stock solutions stored at -20°C are typically stable for at least one month, and for up to six months at -80°C.[3]
Q4: What is the general mechanism of caspase activation detected by this compound?
This compound is primarily used to measure the activity of inflammatory caspases. Caspase-1, for instance, is activated through the assembly of a multi-protein complex called the inflammasome. This complex forms in response to cellular stress or microbial infection.[5] Once assembled, the inflammasome facilitates the auto-activation of pro-caspase-1 into its active form, which can then cleave substrates like this compound.
References
Troubleshooting low signal-to-noise ratio with Ac-WEHD-AFC.
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering a low signal-to-noise ratio (S/N) in enzyme activity assays using the fluorogenic substrate Ac-WEHD-AFC.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
A1: this compound is a fluorogenic substrate used to measure the activity of inflammatory caspases. It is primarily recognized and cleaved by caspase-1, but can also be cleaved by caspase-4 and caspase-5.[1] The substrate consists of the peptide sequence Tryptophan-Glutamic acid-Histidine-Aspartic acid (WEHD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). When an active caspase cleaves the peptide at the aspartic acid residue, the free AFC is released and fluoresces, allowing for quantitative measurement of enzyme activity.[1][2]
Q2: What are the optimal excitation and emission wavelengths for the cleaved AFC fluorophore?
A2: The released AFC fluorophore should be measured using an excitation wavelength of approximately 380-400 nm and an emission wavelength of 480-505 nm.[1][2][3][4] It is crucial to use the correct filter set on your plate reader to maximize signal detection and minimize background.
Q3: What are the most common causes of high background fluorescence in my assay?
A3: High background can originate from several sources:
-
Substrate Autohydrolysis: The substrate may break down spontaneously over time, especially with repeated freeze-thaw cycles or improper storage.[3]
-
Autofluorescence: Components in your cell lysate, the culture medium, or the compounds you are testing can fluoresce at similar wavelengths.[5][6][7]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.[8]
-
Non-specific Enzyme Activity: Other proteases in the cell lysate may have some activity on the substrate.
Q4: My fluorescence signal is very low or not increasing over time. What could be the issue?
A4: A low signal typically indicates insufficient caspase activity or a problem with assay components.
-
Inactive Caspase: The cells may not have been properly stimulated to activate the inflammasome and caspase-1.
-
Degraded Substrate: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and protected from light.[3][9] Aliquoting the substrate after reconstitution is highly recommended to avoid multiple freeze-thaw cycles.[3]
-
Sub-optimal Assay Conditions: The buffer pH may be incorrect, or essential components like DTT may be missing or degraded.
-
Insufficient Enzyme Concentration: The amount of cell lysate used may not contain enough active caspase-1 to generate a detectable signal.
Q5: How can I confirm that the signal I am measuring is specific to caspase-1 activity?
A5: To ensure specificity, a parallel control reaction should always be run. Incubate a sample with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, prior to adding the this compound substrate.[10][11] A significant reduction in fluorescence in the inhibitor-treated sample compared to the untreated sample confirms that the activity is specific to caspase-1.
Section 2: Systematic Troubleshooting Guide
Experiencing a low signal-to-noise ratio can be frustrating. This guide provides a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Problem: High Background Fluorescence
Q: My "substrate + buffer only" control well shows high fluorescence. What should I do? A: This strongly suggests that the substrate itself is the source of the high background, likely due to spontaneous hydrolysis.
-
Solution: Discard the working solution of the substrate. Use a fresh, single-use aliquot from a stock stored at -80°C.[3] When preparing the stock solution, ensure it is properly dissolved in high-quality, sterile DMSO and stored in small, light-protected aliquots.[3][9]
Q: My "cell lysate only" (no substrate) control shows high fluorescence. What does this mean? A: This indicates autofluorescence from your sample.
-
Solution: Measure the fluorescence of this "lysate only" control and subtract this value from all your experimental readings that contain lysate. Additionally, if your culture medium is phenol red-based, consider using a phenol red-free medium for the experiment, as it can be a source of background fluorescence.[5]
Problem: Low Specific Signal
Q: My positive control (e.g., LPS + Nigericin stimulated macrophages) shows very low activity. How can I fix this? A: This points to an issue with either the cells' biological response or the assay components.
-
Solution 1 (Biological): Re-optimize your cell stimulation protocol. Ensure your stimulating agents (e.g., LPS, ATP, Nigericin) are active and used at the correct concentration and incubation time. Verify that your cell line is capable of mounting an inflammasome response.
-
Solution 2 (Biochemical): Increase the concentration of cell lysate in the assay to increase the amount of active caspase-1. You can perform a titration to find the optimal lysate concentration that gives a robust signal without becoming saturated.
Q: My positive control is working, but my experimental samples are not. I still suspect an assay problem. What should I check? A: This suggests a more subtle issue with the assay setup.
-
Solution 1 (Check Substrate Concentration): Titrate the concentration of this compound. A concentration that is too low will limit the reaction rate, while one that is too high can increase background and cause substrate inhibition. A typical starting point is 20-50 µM in the final reaction volume.
-
Solution 2 (Verify Assay Buffer): Prepare fresh assay buffer. Key components like DTT (dithiothreitol) are essential for caspase activity but can oxidize over time. Ensure the pH of the buffer is optimal for caspase-1 activity (typically pH 7.2-7.5).
Section 3: Key Experimental Protocol
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% Sucrose. (Note: Components may vary, CHEGG buffer is also cited[3][4][9]). Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% Glycerol. Add DTT fresh before use.
-
This compound Stock (10 mM): Reconstitute lyophilized substrate in DMSO. Store in single-use, light-protected aliquots at -80°C.[3]
-
Caspase-1 Inhibitor (Ac-YVAD-CHO, 10 mM): Reconstitute in DMSO and store at -20°C.
2. Cell Lysis:
-
Culture and stimulate cells with appropriate agents to activate caspase-1 (e.g., prime with LPS, then stimulate with nigericin or ATP). Include unstimulated cells as a negative control.
-
Harvest cells and wash once with cold, serum-free PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well of a black, flat-bottom 96-well plate.
-
For inhibitor controls, pre-incubate the lysate with Ac-YVAD-CHO (final concentration ~20 µM) for 15 minutes at 37°C.
-
Prepare a 2X Substrate Reaction Mix in Assay Buffer (e.g., 100 µM this compound).
-
Start the reaction by adding 50 µL of the 2X Substrate Reaction Mix to each well (final substrate concentration will be 50 µM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 2-5 minutes for 1-2 hours.
4. Data Analysis:
-
For each time point, subtract the background fluorescence (from a "buffer + substrate only" well).
-
Plot the change in fluorescence units over time. The slope of the linear portion of this curve represents the reaction rate.
-
Compare the rates between your control and experimental samples. Confirm specificity by observing a significantly lower rate in the inhibitor-treated samples.
Section 4: Data & Reagent Reference Tables
Table 1: Properties of this compound Substrate
| Property | Value | Reference(s) |
|---|---|---|
| Target Enzymes | Caspase-1, Caspase-4, Caspase-5 | [1] |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | [1][2] |
| Excitation Max | ~400 nm | [1][2] |
| Emission Max | ~505 nm | [1][2] |
| Recommended Storage | -20°C or -80°C; protect from light and moisture |[3][9] |
Table 2: Recommended Assay Buffer Composition
| Component | Final Concentration | Purpose |
|---|---|---|
| HEPES | 20-50 mM | Buffering agent (maintain pH 7.2-7.5) |
| NaCl | 100-150 mM | Maintain ionic strength |
| DTT | 1-10 mM | Reducing agent, essential for caspase activity |
| Glycerol/Sucrose | 10-20% | Protein stabilizer |
| CHAPS/Triton X-100 | 0.1-1% | Detergent (in lysis buffer only) |
Table 3: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High Background | Substrate degradation | Use a fresh, single-use aliquot of substrate. |
| Sample autofluorescence | Include a "lysate only" control and subtract its value. | |
| Low Signal | Insufficient enzyme | Increase the amount of cell lysate per reaction. |
| Inactive enzyme | Optimize cell stimulation protocol. | |
| Degraded assay buffer | Prepare fresh buffer, ensuring DTT is added just before use. | |
| Poor Reproducibility | Freeze-thaw cycles | Aliquot all reagents (substrate, buffers) after preparation.[3] |
| | Pipetting errors | Use calibrated pipettes and be consistent with technique. |
Section 5: Inflammasome Signaling Pathway
Caspase-1 is the primary effector of the inflammasome, a multi-protein complex that responds to cellular danger signals.[12] Activation of an inflammasome sensor protein (like NLRP3 or NLRC4) by pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) leads to the recruitment of the adaptor protein ASC. This complex then recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.[12][13] Active caspase-1 proceeds to cleave the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active, secreted forms.[14][15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Challenges with Background Fluorescence [visikol.com]
- 8. sinobiological.com [sinobiological.com]
- 9. This compound TFA | Caspase | | Invivochem [invivochem.com]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. promega.com [promega.com]
- 12. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Preventing non-specific cleavage of Ac-WEHD-AFC in cell lysates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic caspase substrate Ac-WEHD-AFC in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it detect?
This compound is a fluorogenic substrate used to measure the activity of Group I caspases, which include caspase-1, caspase-4, and caspase-5. These caspases are cysteine-dependent aspartate-specific proteases that play crucial roles in inflammation and programmed cell death pathways like pyroptosis. The substrate consists of the tetrapeptide sequence Trp-Glu-His-Asp (WEHD) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by an active caspase after the aspartate residue, free AFC is released, which can be detected by its fluorescence (excitation at ~400 nm, emission at ~505 nm).
Q2: What are the primary applications of the this compound substrate?
The primary application of this compound is to quantify the enzymatic activity of caspase-1, -4, and -5 in cell lysates and purified enzyme preparations. This is particularly relevant for studying:
-
Inflammasome activation (both canonical and non-canonical pathways).
-
Pyroptosis, a form of inflammatory cell death.
-
Innate immune responses to pathogens and cellular stress.
-
Screening for inhibitors of inflammatory caspases.
Q3: What is the underlying principle of the assay?
The assay is based on the specific recognition and cleavage of the WEHD peptide sequence by active Group I caspases. In its uncleaved form, the AFC fluorophore is non-fluorescent. Upon cleavage of the peptide bond C-terminal to the aspartate residue, AFC is liberated. The amount of free AFC, and therefore the intensity of the fluorescent signal, is directly proportional to the activity of the caspases in the sample.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can be a significant issue, masking the specific signal from caspase activity. This is often due to non-specific cleavage of the this compound substrate by other proteases present in the cell lysate or spontaneous degradation of the substrate.
Possible Causes and Solutions:
-
Non-specific Protease Activity: Cell lysates contain a complex mixture of proteases, including serine proteases, calpains, and cathepsins, which can potentially cleave the substrate or the AFC moiety, leading to a false-positive signal.
-
Solution: Supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail. For targeted inhibition, consider inhibitors of proteases known to be active in your cell type. The use of MG-132, a proteasome inhibitor that also inhibits calpains and cathepsins, has been shown to reduce non-specific background in caspase assays by up to 90%.[1]
-
-
Substrate Degradation: this compound can degrade over time, especially when exposed to light or repeated freeze-thaw cycles.
-
Solution: Aliquot the substrate upon receipt and store it protected from light at -20°C or below. Prepare fresh working solutions for each experiment and avoid repeated freeze-thawing.
-
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with proteases.
-
Solution: Use fresh, high-quality, protease-free reagents and water.
-
Issue 2: Low or No Signal
A weak or absent signal may indicate a lack of caspase activity or a problem with the assay setup.
Possible Causes and Solutions:
-
No or Low Caspase Activation: The experimental conditions may not have been sufficient to activate the caspases of interest.
-
Solution: Ensure that your stimulus is capable of activating the inflammasome and caspases-1, -4, or -5. Include a positive control (e.g., cells treated with a known inflammasome activator like LPS and nigericin for caspase-1) to verify that the assay is working.
-
-
Insufficient Cell Lysate: The concentration of active caspases in the lysate may be too low to detect.
-
Solution: Increase the amount of cell lysate used in the assay. It is recommended to perform a protein concentration assay (e.g., BCA assay) on your lysates to ensure you are loading a consistent and sufficient amount of protein.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for caspase activity.
-
Solution: Ensure the assay buffer has the correct pH (typically around 7.2-7.5) and contains a reducing agent like DTT, which is essential for the activity of cysteine proteases.[2] Incubate the reaction at the recommended temperature (usually 37°C).
-
-
Inhibitors Present in Lysate: The cell lysis buffer or the sample itself may contain endogenous or experimentally introduced caspase inhibitors.
-
Solution: Avoid using lysis buffers with high concentrations of chelating agents like EDTA if not recommended by the specific protocol, and be mindful of any treatments that might inhibit caspase activity.
-
Experimental Protocols
Preparation of Cell Lysates
-
Induce caspase activation in your cells using the desired stimulus. Include a non-induced control group.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer supplemented with protease inhibitors. A recommended lysis buffer composition is: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail.[3]
-
Incubate the cells on ice for 10-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate for the caspase assay.
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
Caspase-1/-4/-5 Activity Assay
-
Prepare the reaction buffer: 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, and 10 mM DTT.[2]
-
In a 96-well black microplate, add 50-100 µg of cell lysate protein to each well. Adjust the volume to 50 µL with the reaction buffer.
-
Include the following controls:
-
Blank: 50 µL of reaction buffer without cell lysate.
-
Negative Control: Lysate from non-induced cells.
-
Inhibitor Control: Lysate from induced cells pre-incubated with a pan-caspase inhibitor like Z-VAD-FMK (final concentration 20-50 µM) for 30 minutes prior to adding the substrate.[4]
-
-
Prepare the this compound substrate solution by diluting the stock solution in the reaction buffer to a final concentration of 50 µM.
-
Add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The caspase activity can be expressed as the rate of change in fluorescence intensity over time.
Data Presentation
Table 1: Recommended Protease Inhibitors for Cell Lysis Buffer
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| Aprotinin | Serine Proteases | 1-2 µg/mL | Inhibits trypsin, chymotrypsin, plasmin. |
| Leupeptin | Serine and Cysteine Proteases | 1-2 µg/mL | Inhibits calpains, trypsin, cathepsins.[5] |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | Inhibits pepsin, cathepsin D.[5] |
| PMSF/AEBSF | Serine Proteases | 0.1-1 mM | Irreversible inhibitors. PMSF is unstable in aqueous solutions. |
| MG-132 | Proteasome, Calpains, Cathepsins | 10-50 µM | Can significantly reduce non-specific background.[1] |
| Z-VAD-FMK | Caspases, some Cathepsins | 20-50 µM | Used as a specific inhibitor control.[4][6] |
Table 2: Example of Expected Results with and without Inhibitors
| Sample Condition | Relative Fluorescence Units (RFU)/min | Interpretation |
| Blank (Buffer + Substrate) | ~5 | Intrinsic substrate fluorescence. |
| Non-induced Cell Lysate | 50 | Basal level of protease activity. |
| Induced Cell Lysate | 500 | Specific caspase activity + background. |
| Induced Cell Lysate + Protease Inhibitor Cocktail | 400 | Reduced non-specific cleavage, more specific caspase signal. |
| Induced Cell Lysate + Z-VAD-FMK | 60 | Inhibition of caspase activity, remaining signal is non-specific. |
Visualizations
Caption: Experimental workflow for measuring caspase activity using this compound.
Caption: Activation pathways of Group I caspases leading to this compound cleavage.
Caption: Troubleshooting logic for high background fluorescence in caspase assays.
References
- 1. promega.com [promega.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pamgene.com [pamgene.com]
- 4. protocols.io [protocols.io]
- 5. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl Activity-Based Probes for Imaging Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WEHD-AFC stability and photostability during long experiments.
Welcome to the technical support center for the fluorogenic caspase-1 substrate, Ac-WEHD-AFC. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term experiments by addressing potential challenges related to the stability and photostability of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of group I caspases, including caspase-1, caspase-4, and caspase-5.[1][2] The substrate consists of the peptide sequence Tryptophan-Glutamic acid-Histidine-Aspartic acid (WEHD) conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-1, the enzyme cleaves the peptide, releasing the AFC molecule, which then fluoresces. The intensity of the fluorescence is directly proportional to the caspase activity.
Q2: What are the optimal excitation and emission wavelengths for the cleaved AFC fluorophore?
The liberated AFC fluorophore has an excitation maximum in the range of 380-400 nm and an emission maximum in the range of 460-505 nm.[3]
Q3: How should I store this compound?
For long-term storage, the lyophilized powder and reconstituted stock solutions should be stored at -20°C or -80°C.[4] It is crucial to protect the substrate from light and moisture.[4] Some suppliers recommend that a stock solution stored at -20°C is stable for up to one month, while at -80°C it can be stable for up to six months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]
Q4: How stable is the this compound working solution during a long experiment?
Q5: Is this compound sensitive to light?
Yes, fluorogenic substrates like this compound are known to be light-sensitive. Exposure to light, especially the excitation wavelength, for prolonged periods can lead to photobleaching of the fluorophore and potentially an increase in background fluorescence. It is essential to protect the substrate and experimental setup from light as much as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence at the start of the experiment. | 1. Spontaneous hydrolysis of the this compound substrate. 2. Contamination of reagents or samples with proteases. 3. Improper storage of the substrate leading to degradation. | 1. Prepare fresh working solutions of the substrate just before use. 2. Use high-purity reagents and sterile, protease-free water. Include a "no enzyme" control to measure background hydrolysis. 3. Ensure the substrate is stored correctly at -20°C or -80°C and protected from light and moisture. |
| Signal drift or increasing background fluorescence over time in control wells (no enzyme). | 1. Instability of this compound in the assay buffer, leading to non-enzymatic hydrolysis. 2. Photodegradation of the substrate due to prolonged exposure to excitation light. | 1. Perform a stability test of this compound in your assay buffer over the intended duration of the experiment (see Experimental Protocols). Consider using a more stable substrate if the drift is significant. 2. Minimize the exposure of the samples to light. Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal. If possible, take intermittent readings instead of continuous ones. |
| Loss of signal or signal plateauing sooner than expected in experimental wells. | 1. Substrate depletion. 2. Photobleaching of the liberated AFC fluorophore. 3. Enzyme instability or inactivation over the course of the experiment. | 1. Ensure the initial substrate concentration is not limiting. You can test a range of substrate concentrations to determine the optimal one for your experimental duration. 2. Reduce the intensity and duration of light exposure. 3. Verify the stability of your caspase enzyme under the experimental conditions. |
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 12 months (check supplier datasheet) | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Working Solution (in assay buffer) | Room Temperature or 37°C | Prepare fresh for each experiment[4] | Stability is buffer and temperature-dependent. Minimize time before use. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Assay Buffer
Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a specific assay buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your chosen assay buffer
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Prepare a working solution of this compound in your assay buffer to the final concentration used in your experiments (e.g., 50 µM).
-
Add the working solution to multiple wells of the 96-well plate.
-
Include control wells containing only the assay buffer to measure background fluorescence.
-
Incubate the plate at the same temperature as your planned experiment.
-
Measure the fluorescence intensity at regular intervals (e.g., every hour) for the total duration of your intended experiment.
-
Data Analysis: Plot the fluorescence intensity of the this compound solution over time. A significant increase in fluorescence indicates substrate instability in your buffer.
Protocol 2: Assessment of this compound Photostability
Objective: To evaluate the effect of continuous or intermittent light exposure on the integrity of this compound.
Materials:
-
This compound working solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Add the this compound working solution to several wells of the microplate.
-
Expose one set of wells to the excitation light source continuously for a prolonged period (e.g., 30 minutes).
-
For another set of wells, expose them to the excitation light intermittently (e.g., a short reading every 5 minutes) over the same total duration.
-
A third set of wells should be kept in the dark as a control.
-
Measure the fluorescence of all wells at the end of the exposure period.
-
Data Analysis: Compare the fluorescence intensity between the continuously exposed, intermittently exposed, and dark control wells. A significant decrease in fluorescence in the exposed wells compared to the dark control indicates photobleaching. An increase in fluorescence could suggest light-induced degradation.
Visualizations
Caption: Caspase-1 signaling pathway and substrate cleavage.
Caption: Workflow for a long-term caspase-1 assay.
Caption: Decision tree for troubleshooting high background.
References
Technical Support Center: Ac-WEHD-AFC Caspase Activity Assays
Welcome to the technical support center for Ac-WEHD-AFC-based fluorometric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the measurement of caspase-1, caspase-4, and caspase-5 activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
A1: this compound is a fluorogenic substrate used to measure the activity of specific caspases. It consists of the amino acid sequence Tryptophan-Glutamic Acid-Histidine-Aspartic Acid (WEHD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by an active caspase, free AFC is released, which produces a measurable fluorescent signal. This substrate is primarily used to detect the activity of inflammatory caspases, including caspase-1, caspase-4, and caspase-5.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting free AFC?
A2: For the detection of free AFC, the recommended excitation wavelength is in the range of 380-400 nm, and the emission wavelength is between 505-550 nm.[1][2][4] It is crucial to consult the specifications of your fluorometer or plate reader to determine the optimal filter set.
Q3: Is this compound specific to caspase-1?
A3: While Ac-WEHD is an optimal peptide substrate for caspase-1, it is also recognized and cleaved by caspase-4 and caspase-5.[1][5] Therefore, this substrate measures the combined activity of these inflammatory caspases. To distinguish the specific caspase activity, additional controls, such as specific inhibitors or genetically modified cells, are necessary.
Q4: How should I prepare and store the this compound substrate?
A4: The this compound substrate is typically supplied as a solution in DMSO. It is recommended to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation of the substrate.[2] Store the aliquots at -20°C or -80°C, protected from light and moisture.[2] When preparing the working solution, it is best to do so fresh on the day of the experiment.[2]
Q5: What are appropriate positive and negative controls for this assay?
A5:
-
Positive Controls:
-
Treating cells with a known activator of the inflammasome, such as LPS followed by ATP for NLRP3 inflammasome activation, can serve as a positive control for inducing caspase-1 activity.[6][7]
-
Recombinant active caspase-1 can also be used as a positive control to ensure the substrate and buffer system are working correctly.[8]
-
-
Negative Controls:
-
Untreated cells or cells treated with a vehicle control will provide the baseline caspase activity.
-
Including a sample with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, can confirm the specificity of the measured activity.[9]
-
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate degradation | Aliquot the substrate and avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment.[2] |
| Contaminated reagents or buffers | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. Filter-sterilize buffers if necessary. | |
| Autofluorescence from cells or media components | Include a "no substrate" control to measure the intrinsic fluorescence of your samples. If using serum-containing media during the final incubation, consider switching to a serum-free medium, as serum can contribute to background fluorescence.[6] | |
| Low Signal-to-Noise Ratio | Insufficient caspase activity | Increase the number of cells per well or the concentration of the protein lysate.[10] Optimize the stimulation time and concentration of the inflammasome activator. |
| Inactive enzyme | Ensure proper cell lysis to release active caspases. Keep cell lysates on ice to prevent degradation of enzymes.[11] Caspase-1 activity in cell extracts can be unstable.[12] | |
| Suboptimal assay conditions | Optimize the incubation time and temperature for the cleavage reaction. A typical range is 1-2 hours at 37°C.[13] Ensure the pH of the assay buffer is optimal (typically around 7.2-7.5).[14] | |
| Inconsistent Results Between Replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize variability between wells.[13] |
| Uneven cell plating or cell health | Ensure a homogenous single-cell suspension before plating. Check cell viability and morphology to ensure cells are healthy and responsive to stimuli. | |
| Temperature fluctuations | Ensure consistent incubation temperatures across all samples. Avoid placing plates near drafts or uneven heating sources in the incubator. | |
| No Signal or Very Low Signal | Inactive or absent target caspases | Verify the expression of pro-caspase-1, -4, or -5 in your cell type. Confirm that your stimulation protocol is effective for activating the inflammasome in your specific cell model. |
| Incorrect filter settings on the plate reader | Double-check that the excitation and emission wavelengths are correctly set for AFC (Ex: ~400 nm, Em: ~505 nm).[1] | |
| Presence of inhibitors in the sample | Some components of the cell lysis buffer or the sample itself may inhibit caspase activity. Ensure the buffer composition is compatible with the assay. |
Experimental Protocols
Standard this compound Caspase Activity Assay Protocol
This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose). Keep on ice.
-
Assay Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).
-
This compound Substrate (1 mM): Prepare a 1 mM stock solution in DMSO. Store in aliquots at -80°C.
-
AFC Standard (Optional): Prepare a standard curve of free AFC to quantify caspase activity.
2. Cell Treatment and Lysis:
-
Plate cells at an appropriate density and treat with your specific stimuli to induce inflammasome activation. Include appropriate positive and negative controls.
-
After treatment, collect the cells (for adherent cells, scrape or trypsinize).
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 50 µL for 1-2 x 10^6 cells).
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases. Determine the protein concentration of the lysate.
3. Caspase Activity Measurement:
-
In a 96-well black, flat-bottom plate, add 50 µL of cell lysate to each well. It is recommended to use 50-100 µg of total protein per well.
-
Prepare a master mix of the 2X Assay Buffer. Add 50 µL of 2X Assay Buffer to each well containing the cell lysate.
-
Add 5 µL of the 1 mM this compound substrate to each well for a final concentration of 50 µM.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizations
Canonical Inflammasome Signaling Pathway
Caption: Canonical inflammasome pathway leading to Caspase-1 activation.
This compound Assay Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. cephamlsi.com [cephamlsi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.jp]
- 10. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Ac-WEHD-AFC vs. Ac-YVAD-AMC for Caspase-1 Activity Assays
For researchers, scientists, and drug development professionals investigating inflammation and cellular death pathways, the accurate measurement of caspase-1 activity is paramount. Two of the most commonly employed fluorogenic substrates for this purpose are Ac-WEHD-AFC and Ac-YVAD-AMC. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal substrate for your research needs.
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical mediator of inflammatory responses. Its activation triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and can lead to a form of programmed cell death known as pyroptosis. The activity of caspase-1 is therefore a key indicator of inflammatory signaling. Both this compound and Ac-YVAD-AMC are synthetic tetrapeptide substrates conjugated to a fluorescent reporter group, 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC), respectively. Cleavage of the peptide sequence by active caspase-1 liberates the fluorophore, resulting in a measurable increase in fluorescence.
Performance Comparison: A Quantitative Look
While both substrates are effective in detecting caspase-1 activity, studies on their kinetic parameters reveal significant differences in their efficiency. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum, indicating the substrate's affinity for the enzyme. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules each enzyme site converts to product per unit time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Peptide Sequence | Fluorophore | Km (for Caspase-1) | kcat (for Caspase-1) | Catalytic Efficiency (kcat/Km) | Excitation/Emission (nm) |
| This compound | Ac-Trp-Glu-His-Asp | AFC | ~4.2 µM | ~7 s⁻¹ | High (~1.7 x 10⁶ M⁻¹s⁻¹) | 380-400 / 460-505 |
| Ac-YVAD-AMC | Ac-Tyr-Val-Ala-Asp | AMC | Not consistently reported | Not consistently reported | Lower (reportedly ~50-fold lower than WEHD) | 340-360 / 440-460 |
Key Findings:
-
Higher Catalytic Efficiency of this compound: Studies have shown that the WEHD tetrapeptide sequence is cleaved by caspase-1 with an approximately 50-fold higher catalytic efficiency (kcat/Km) compared to the YVAD sequence.[1] This indicates that this compound is a more sensitive substrate for detecting caspase-1 activity.
-
Affinity and Turnover: The lower Km value of this compound (~4.2 µM) suggests a higher affinity of caspase-1 for this substrate.[1] Coupled with a high turnover rate (kcat of ~7 s⁻¹), this results in a more robust and rapid signal generation.[1]
-
Specificity: While both substrates are preferentially cleaved by caspase-1, some cross-reactivity with other caspases, particularly caspase-4 and caspase-5, has been reported for both WEHD and YVAD sequences. Therefore, it is crucial to use appropriate controls and inhibitors to confirm the specificity of the measured activity to caspase-1.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the caspase-1 activation pathway and a general experimental workflow for measuring its activity using fluorogenic substrates.
Caption: Canonical NLRP3 inflammasome pathway leading to caspase-1 activation.
Caption: General workflow for a fluorometric caspase-1 activity assay.
Experimental Protocols
Below are detailed protocols for performing a caspase-1 activity assay using either this compound or Ac-YVAD-AMC. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol for Caspase-1 Activity Assay using this compound
Materials:
-
Cells of interest (adherent or suspension)
-
Inducing agent (e.g., LPS, nigericin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation at 380-400 nm and emission at 460-505 nm
Procedure:
-
Cell Treatment: Seed cells and treat with the desired stimulus to induce caspase-1 activation. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and scrape into lysis buffer.
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Include a blank control with lysis buffer and assay buffer only.
-
-
Substrate Addition: Add 10 µL of 10 mM this compound stock solution to each well to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.
-
Data Analysis: Subtract the blank reading from all samples. Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control.
Protocol for Caspase-1 Activity Assay using Ac-YVAD-AMC
Materials:
-
Cells of interest (adherent or suspension)
-
Inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Ac-YVAD-AMC substrate (1 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black microplate
-
Fluorometric plate reader with excitation at 340-360 nm and emission at 440-460 nm
Procedure:
-
Cell Treatment: Follow the same procedure as for the this compound assay.
-
Cell Lysis: Follow the same procedure as for the this compound assay.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well to 50 µL with Assay Buffer.
-
Include a blank control.
-
-
Substrate Addition: Add 5 µL of 1 mM Ac-YVAD-AMC stock solution to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Subtract the blank reading from all samples and express the results as RFU or fold-change relative to the control.
Conclusion
Based on the available kinetic data, This compound emerges as the more sensitive and efficient substrate for the detection of caspase-1 activity . Its higher catalytic efficiency allows for more robust signal generation, which can be particularly advantageous when working with samples containing low levels of active caspase-1. However, Ac-YVAD-AMC remains a viable and widely used alternative . The choice of substrate may also depend on the specific experimental context, available equipment, and cost considerations. For both substrates, it is imperative to include appropriate controls to ensure the specificity of the measured caspase activity. This comprehensive guide provides the necessary information for researchers to make an informed decision and to design and execute reliable caspase-1 activity assays.
References
A Comparative Guide to Fluorometric and Colorimetric Assays for Caspase-1
Unveiling the Activity of a Key Inflammatory Mediator
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2][3][4] Its activation within a multiprotein complex called the inflammasome triggers the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][3][4] This process can also lead to a form of programmed cell death known as pyroptosis.[2][4][5] Given its pivotal role in inflammatory pathways, the accurate measurement of caspase-1 activity is crucial for researchers in immunology, oncology, and drug development.
This guide provides an objective comparison of the two most common methods for quantifying caspase-1 activity: fluorometric and colorimetric assays. We will delve into their underlying principles, experimental protocols, and performance characteristics, supported by experimental data, to help researchers select the most suitable assay for their specific needs.
The Principle Behind the Measurement
Both fluorometric and colorimetric assays rely on the specific recognition and cleavage of a synthetic tetrapeptide substrate by active caspase-1. The preferred cleavage sequence for caspase-1 is Tyr-Val-Ala-Asp (YVAD).[6][7]
Colorimetric Assay: This method utilizes a substrate where the YVAD peptide is conjugated to a chromophore, typically p-nitroaniline (pNA).[1][7] When caspase-1 cleaves the substrate, the colorless YVAD-pNA is hydrolyzed, releasing the yellow pNA molecule.[1][2][7] The amount of pNA produced, which is directly proportional to caspase-1 activity, can be quantified by measuring the absorbance of light at a wavelength of 400 or 405 nm.[1][2][7]
Fluorometric Assay: This assay employs a substrate where the YVAD peptide is linked to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC).[4][6][8] The intact YVAD-AFC substrate emits blue light (around 400 nm).[6][8] Upon cleavage by caspase-1, the free AFC molecule is released, which then emits a distinct yellow-green fluorescence at a longer wavelength (around 505 nm) when excited at 400 nm.[4][6][8] The increase in fluorescence intensity is directly proportional to the level of caspase-1 enzymatic activity.[6]
Caspase-1 Activation Pathway
The activation of caspase-1 is a tightly regulated process initiated by the assembly of the inflammasome complex in response to various inflammatory stimuli.
Figure 1. Simplified signaling pathway of Caspase-1 activation via the inflammasome.
Experimental Workflow Overview
The general experimental procedures for both assay types are similar, involving sample preparation, incubation with the specific substrate, and subsequent signal detection.
Figure 2. General experimental workflows for colorimetric and fluorometric caspase-1 assays.
Quantitative Data Comparison
| Feature | Fluorometric Assay | Colorimetric Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate (YVAD-AFC).[4][6] | Enzymatic cleavage of a chromogenic substrate (YVAD-pNA).[1][2][7] |
| Detection Method | Fluorescence.[6] | Absorbance (Spectrophotometry).[1] |
| Sensitivity | Higher sensitivity, suitable for low abundance samples.[9][10][11] | Lower sensitivity compared to fluorometric assays.[10] |
| Excitation Wavelength | ~400 nm.[6][8] | Not Applicable. |
| Emission Wavelength | ~505 nm.[6][8] | 400 - 405 nm.[1][7] |
| Required Equipment | Fluorometer or fluorescence microplate reader.[6][10] | Spectrophotometer or colorimetric microplate reader.[7][10] |
| Typical Assay Time | 1 - 2 hours.[6] | 1 - 2 hours.[1][7] |
| Sample Input | 1-5 x 10^6 cells or 50-200 µg lysate.[8] | 2-5 x 10^6 cells or 100-200 µg lysate.[7] |
Detailed Experimental Protocols
The following are generalized protocols based on commercially available kits. Researchers should always refer to the specific manufacturer's instructions for optimal results.
General Protocol for Colorimetric Caspase-1 Assay
-
Sample Preparation:
-
Induce inflammasome activation in your cell culture by the desired method. Include an untreated control culture.
-
Pellet 2-5 x 10^6 cells by centrifugation.[7]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[7]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[1][7]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 100-200 µg of protein lysate per well, bringing the final volume to 50 µL with Cell Lysis Buffer.[1][7]
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1M DTT per 1 mL of buffer).[7]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.[7]
-
Add 5 µL of the 4 mM YVAD-pNA substrate to each well for a final concentration of 200 µM.[7] Protect from light.
-
Include controls such as a blank (no cell lysate) and a negative control (lysate from uninduced cells).
-
-
Measurement:
General Protocol for Fluorometric Caspase-1 Assay
-
Sample Preparation:
-
Assay Reaction:
-
In a black, clear-bottom 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the 2X Reaction Buffer with 10 mM DTT as described previously.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each sample well.
-
Add 5 µL of 1 mM YVAD-AFC substrate to each well for a final concentration of 50 µM. Protect from light.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[6]
-
The fold-increase in caspase-1 activity is determined by comparing the fluorescence of the treated samples to the untreated control after subtracting background fluorescence.
-
Performance Comparison: Which Assay is Right for You?
The choice between a fluorometric and a colorimetric assay depends largely on the specific experimental requirements, including sensitivity needs and available equipment.
Sensitivity and Dynamic Range Fluorometric assays are generally more sensitive than colorimetric assays.[10][11] The use of fluorescent substrates allows for the detection of smaller changes in enzyme activity, making them ideal for samples with low levels of caspase-1 or when subtle differences between experimental conditions need to be discerned. The dynamic range of fluorometric assays is also typically wider, allowing for the quantification of a broader range of enzyme concentrations.[11]
Cost and Equipment Colorimetric assays are often more cost-effective.[10] The required equipment, a standard spectrophotometer or microplate reader, is widely available in most research laboratories.[10] In contrast, fluorometric assays require a fluorometer or a fluorescence-capable plate reader, which can be a more significant capital investment.[10]
| Aspect | Fluorometric Assays | Colorimetric Assays |
| Advantages | - High sensitivity[9][10][11]- Wider dynamic range[11]- Suitable for low-expression systems | - Cost-effective[10]- Simple and robust[2]- Widely available equipment[10] |
| Disadvantages | - Requires specialized equipment[10]- Potential for photobleaching- Higher cost per assay | - Lower sensitivity[10]- Narrower dynamic range- Potential for interference from colored compounds in the sample |
Conclusion
Both fluorometric and colorimetric assays are valuable tools for measuring caspase-1 activity. For high-throughput screening or experiments where the expected caspase-1 activity is robust, the simplicity and cost-effectiveness of the colorimetric assay make it an excellent choice. However, when high sensitivity is paramount, such as when working with precious or low-yield samples, or when detecting subtle modulations in enzyme activity, the superior performance of the fluorometric assay is the recommended option. Ultimately, understanding the specific needs of the experiment and the available resources will guide the optimal choice for robust and reliable data generation.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. bosterbio.com [bosterbio.com]
- 4. apexbt.com [apexbt.com]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 7. abcam.com [abcam.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Cross-Validation of Ac-WEHD-AFC and Western Blotting for Accurate Cleaved Caspase-1 Detection
A Comparative Guide for Researchers
In the study of inflammatory pathways and diseases, accurate measurement of caspase-1 activation is paramount. Caspase-1, a key enzyme in the inflammasome signaling cascade, orchestrates the maturation of pro-inflammatory cytokines IL-1β and IL-18, and initiates pyroptotic cell death. Two widely adopted methods for assessing caspase-1 activation are the fluorogenic substrate assay using Ac-WEHD-AFC and Western blotting for the detection of cleaved caspase-1. This guide provides a comprehensive comparison of these two techniques, offering researchers the necessary information to design robust experiments and interpret their data with confidence.
While the this compound assay offers a quantitative measure of enzymatic activity, Western blotting provides a direct visualization of the processed, active form of the enzyme. Best practices in the field strongly recommend the use of both methods to corroborate findings and gain a more complete understanding of caspase-1 activation.[1]
Quantitative Data Comparison
The following table presents illustrative data from a hypothetical experiment comparing the results from the this compound assay and densitometric analysis of a cleaved caspase-1 (p20 subunit) Western blot. In this experiment, a cell line known to express components of the NLRP3 inflammasome was primed with lipopolysaccharide (LPS) and subsequently stimulated with nigericin to induce caspase-1 activation.
| Treatment Group | Caspase-1 Activity (this compound) (Relative Fluorescence Units/min) | Cleaved Caspase-1 (p20) (Relative Densitometry Units) |
| Untreated Control | 15.2 ± 2.1 | 1.0 ± 0.2 |
| LPS only | 25.8 ± 3.5 | 1.5 ± 0.3 |
| LPS + Nigericin (1 hour) | 150.4 ± 12.8 | 8.2 ± 1.1 |
| LPS + Nigericin (4 hours) | 285.7 ± 25.1 | 15.6 ± 2.3 |
| LPS + Nigericin + YVAD-cmk | 30.1 ± 4.2 | 2.1 ± 0.5 |
Note: The data presented in this table are representative of typical experimental outcomes and are intended for illustrative purposes. Actual results may vary depending on the experimental system and conditions.
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for the successful implementation and interpretation of these assays.
This compound Fluorogenic Assay for Caspase-1 Activity
This assay quantifies the enzymatic activity of caspase-1 by measuring the fluorescence of 7-amino-4-trifluoromethylcoumarin (AFC) upon its cleavage from the peptide substrate this compound.[2][3]
Protocol:
-
Cell Lysis:
-
Following experimental treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in a chilled, non-denaturing lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Add reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT) to bring the total volume to 100 µL.
-
Add the caspase-1 substrate, this compound, to a final concentration of 50 µM.
-
-
Fluorometric Measurement:
-
Data Analysis:
-
Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve.
-
Express caspase-1 activity as relative fluorescence units per minute per milligram of protein.
-
Western Blotting for Cleaved Caspase-1
This technique separates proteins by size to allow for the specific detection of the cleaved (active) p20 subunit of caspase-1 using a specific antibody.[4][5]
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described for the this compound assay. Both the cell lysate and the cell culture supernatant can be analyzed, as cleaved caspase-1 is often secreted.[6]
-
For supernatant analysis, it may be necessary to concentrate the proteins, for example, by trichloroacetic acid (TCA) precipitation.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the p20 band and normalize to a loading control (e.g., β-actin or GAPDH for cell lysates).
-
Visualizing the Processes
To better understand the underlying biology and the experimental procedures, the following diagrams are provided.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lacohorteespoir.fr [lacohorteespoir.fr]
A Researcher's Guide to Interpreting Ac-WEHD-AFC Results in the Context of Other Cell Death Markers
For researchers, scientists, and drug development professionals, accurately identifying and quantifying different forms of cell death is paramount. Ac-WEHD-AFC, a fluorogenic substrate for caspase-1, is a valuable tool for detecting pyroptosis, an inflammatory form of programmed cell death. However, interpreting the results from an this compound assay requires a comprehensive understanding of its specificity and how it compares to other widely used markers of apoptosis, necrosis, and necroptosis. This guide provides a detailed comparison of this compound with other key cell death markers, supported by experimental data and protocols to aid in the judicious selection and interpretation of cell death assays.
Distinguishing Cell Death Pathways: A Comparative Overview
Cells can die through various regulated or unregulated processes, each with distinct molecular mechanisms and morphological features. Understanding these differences is crucial for accurate data interpretation.
Pyroptosis , detected by this compound, is a pro-inflammatory form of programmed cell death initiated by the activation of inflammasomes. This leads to the activation of caspase-1 (or caspase-4/5/11 in humans/mice), which cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. This compound contains the peptide sequence WEHD, which is recognized and cleaved by active caspase-1, releasing the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) and generating a fluorescent signal.
Apoptosis is a non-inflammatory, programmed cell death pathway crucial for tissue homeostasis. It is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key markers include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, detected by Annexin V, and DNA fragmentation, identified by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Necrosis is traditionally considered an unregulated form of cell death resulting from acute injury. It is characterized by cell swelling, membrane rupture, and the release of intracellular contents, triggering an inflammatory response. A key indicator of necrosis is the loss of plasma membrane integrity, which can be measured by the release of lactate dehydrogenase (LDH) or the uptake of membrane-impermeant dyes like propidium iodide (PI).
Necroptosis is a regulated form of necrosis that is independent of caspases. It is mediated by the kinase activity of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation and activation of mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its disruption.
Quantitative Comparison of Cell Death Markers
The choice of a cell death assay depends on the specific research question, the cell type, and the expected cell death modality. The following table summarizes the key characteristics of this compound and other common cell death markers.
| Marker/Assay | Principle | Cell Death Pathway(s) | Advantages | Disadvantages |
| This compound | Fluorogenic substrate for caspase-1 | Pyroptosis | Specific for caspase-1 activation, allows for kinetic measurements.[1][2] | May not detect pyroptosis mediated by other caspases (e.g., caspase-4/5/11) directly. |
| Annexin V | Binds to phosphatidylserine on the outer cell membrane | Early Apoptosis | Detects an early event in apoptosis, can be combined with a viability dye (e.g., PI) to distinguish apoptotic from necrotic cells. | Can also stain necrotic cells with compromised membrane integrity.[3] |
| TUNEL Assay | Labels DNA strand breaks | Late Apoptosis, Necrosis | Can be used on fixed tissues and cells, provides spatial information in tissues.[4][5][6] | Detects a late event in apoptosis, can also label necrotic cells with extensive DNA damage.[7][8] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase released from damaged cells | Necrosis, Late Apoptosis, Pyroptosis, Necroptosis | Simple, colorimetric assay suitable for high-throughput screening.[9][10][11][12] | Does not distinguish between different forms of lytic cell death.[12] |
| Propidium Iodide (PI) Staining | Intercalates with DNA in cells with compromised membranes | Necrosis, Late Apoptosis, Pyroptosis, Necroptosis | Simple and cost-effective viability dye, often used in combination with other markers.[3] | Does not differentiate between primary and secondary necrosis. |
| MLKL Phosphorylation | Antibody-based detection of phosphorylated MLKL | Necroptosis | Specific marker for the execution of necroptosis.[13][14][15][16] | Requires cell lysis for Western blotting or specific antibodies for immunofluorescence/IHC. |
Experimental Protocols
Detailed methodologies for performing these key experiments are provided below to facilitate their implementation in your research.
This compound Caspase-1 Activity Assay (Fluorometric)
Principle: This assay measures the activity of caspase-1 in cell lysates. Active caspase-1 cleaves the AFC from the this compound substrate, and the released AFC is quantified using a fluorometer.[1]
Protocol:
-
Cell Lysate Preparation:
-
Induce pyroptosis in your cell line of interest using an appropriate stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing NP-40 or CHAPS).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add reaction buffer containing 10 mM DTT.
-
Add 50 µM this compound substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm at different time points (e.g., every 15 minutes for 1-2 hours).
-
The rate of increase in fluorescence is proportional to the caspase-1 activity.
-
Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[3][17][18]
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your cells.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI solution to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
TUNEL Assay (Fluorescence Microscopy)
Principle: The TUNEL assay detects DNA fragmentation by catalytically incorporating fluorescently labeled dUTPs at the 3'-hydroxyl ends of DNA breaks using the enzyme Terminal deoxynucleotidyl Transferase (TdT).[4][5][6][7][19]
Protocol:
-
Cell/Tissue Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
-
TUNEL Reaction:
-
Incubate the samples with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the samples and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
LDH Release Assay (Colorimetric)
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[9][10][11][12]
Protocol:
-
Sample Collection:
-
Culture cells in a 96-well plate and treat with the compounds of interest.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully collect the cell culture supernatant.
-
-
LDH Reaction:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.
-
MLKL Phosphorylation Assay (Western Blot)
Principle: This assay detects the phosphorylated form of MLKL, a key event in the execution of necroptosis, using a specific antibody.[13][14][16][20]
Protocol:
-
Protein Extraction:
-
Induce necroptosis in your cells.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the p-MLKL band indicates the induction of necroptosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental workflows can aid in understanding the context of each cell death marker.
Caption: Overview of key signaling events in different cell death pathways and the points of detection for various markers.
Caption: A generalized workflow for the parallel analysis of different cell death modalities.
Caption: A guide to help researchers choose the most appropriate cell death assay based on their experimental question.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pl.promega.com [pl.promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The TUNEL Assay [jove.com]
- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUNEL staining [abcam.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 11. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Proper Disposal Procedures for Ac-WEHD-AFC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Ac-WEHD-AFC (N-Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-trifluoromethylcoumarin), a fluorogenic caspase-1 substrate. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Chemical and Hazard Data
A clear understanding of the chemical properties and associated hazards of this compound is the first step in its safe management. While comprehensive toxicological data is not fully available, the material may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin. It may also be harmful if inhaled, ingested, or absorbed through the skin[1].
| Property | Data | Reference |
| Chemical Formula | C38H37F3N8O11 | [2] |
| Molecular Weight | 838.7 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: 10 mg/ml, Water: 1 mg/ml | [2] |
| Known Hazards | May be irritating to mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. | [1] |
| GHS Classification | Based on currently available data, this substance or mixture is not classifiable according to GHS. | [1] |
Safe Handling and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. Engineering controls, such as a chemical fume hood, should be used to control airborne levels[1].
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses[1].
-
Hand Protection: Compatible chemical-resistant gloves[1].
-
Skin and Body Protection: Laboratory coat[1].
-
Respiratory Protection: NIOSH-approved respirator as conditions warrant[1].
Always avoid breathing dust, fume, gas, mist, vapors, or spray and prevent prolonged or repeated exposure[1].
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Step-by-Step Spill Cleanup:
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For larger spills or where dust may be generated, a NIOSH-approved respirator is recommended[1].
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Contain the Spill: Contain the spill to prevent it from spreading[1].
-
Collect the Material: Carefully collect the spilled material. Avoid raising dust[1].
-
Transfer to Waste Container: Transfer the collected material to a designated and clearly labeled chemical waste container for disposal[1].
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, should be placed in the chemical waste container.
-
Report the Spill: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following workflow provides a logical approach to managing this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for informational purposes only and should not be substituted for the guidance of your institution's Environmental Health and Safety (EHS) office. Always consult your local regulations and institutional protocols for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
